2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide
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Description
2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide is a chemical compound with the CAS Number: 1334146-14-3 . It has a molecular weight of 201.7 and is typically in liquid form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.7 . It is typically in liquid form and is stored at room temperature .Scientific Research Applications
- Analgesics and Anti-Inflammatory Agents : The cyclopropyl group can enhance metabolic stability, while the fluorophenyl group may contribute to binding affinity. Scientists investigate derivatives of this compound for pain management and inflammation control .
- Benzylic Halides : The benzylic position (adjacent to the aromatic ring) is crucial in organic chemistry. Benzylic halides, like this compound, undergo nucleophilic substitution reactions. Understanding the reactivity at this position aids in designing efficient synthetic routes .
Medicinal Chemistry and Drug Development
Benzylic Chemistry
properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c1-9(11-4-2-3-5-12(11)15)16(10-6-7-10)13(17)8-14/h2-5,9-10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZVRYWOEOJASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)N(C2CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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